molecular formula C14H14ClFN2O B2868765 N-[4-(aminomethyl)phenyl]-4-fluorobenzamide hydrochloride CAS No. 1394041-06-5

N-[4-(aminomethyl)phenyl]-4-fluorobenzamide hydrochloride

Cat. No.: B2868765
CAS No.: 1394041-06-5
M. Wt: 280.73
InChI Key: XESGSIPBKRPYAA-UHFFFAOYSA-N
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Description

Historical Development of Benzamide Derivatives in Medicinal Chemistry

Benzamide (C~7~H~7~NO), the simplest aromatic amide, has served as a foundational scaffold in drug discovery since the mid-20th century. Its planar structure and hydrogen-bonding capabilities enable diverse interactions with biological targets, leading to the development of first-generation antipsychotics such as sulpiride and amisulpride. The structural plasticity of the benzamide core allowed systematic modifications at the aromatic ring and amide nitrogen, yielding derivatives with varied pharmacological profiles.

By the 1980s, researchers recognized that substitutions at the para position of the benzamide ring significantly influenced receptor affinity. For instance, the introduction of methoxy groups produced antiemetic agents like metoclopramide, while bulkier substituents at this position yielded atypical antipsychotics. Parallel developments in crystallography revealed that benzamide derivatives often bind to allosteric sites on G protein-coupled receptors (GPCRs), enabling subtype-selective modulation. This understanding catalyzed rational design approaches, transitioning from serendipitous discovery to target-driven optimization.

Emergence of Fluorinated Amides as Significant Research Compounds

The strategic incorporation of fluorine into pharmaceutical compounds accelerated in the 21st century, with fluorinated molecules constituting approximately 20% of FDA-approved drugs by 2021. In benzamide derivatives, fluorine substitution at the para position (as seen in 4-fluorobenzamide) enhances metabolic stability by resisting cytochrome P450-mediated oxidation while maintaining favorable logP values for blood-brain barrier penetration.

Key advancements in fluorinated amide chemistry include:

  • Bioisosteric replacement : Fluorine’s electronegativity and small atomic radius allow it to mimic hydroxyl groups without participating in hydrogen bonding, as demonstrated in CRF-R1 inhibitors where difluoromethyl groups prevent unwanted metabolic activation.
  • Conformational control : The introduction of fluorinated alkenes as amide bioisosteres in compounds like 19 (Figure 2C) reduces peptidase susceptibility while preserving target engagement.
  • Synthetic accessibility : Modern methods such as radical N-perfluoroalkylation-defluorination enable precise introduction of fluorinated groups into amide backbones.

These developments established fluorinated benzamides as privileged structures for central nervous system (CNS) targets, where precise control over lipophilicity and metabolic stability is critical.

Position of N-[4-(Aminomethyl)phenyl]-4-fluorobenzamide Hydrochloride in Current Research Landscape

This compound combines three pharmacophoric elements:

  • A 4-fluorobenzamide moiety for enhanced target affinity and metabolic resistance
  • A phenylaminomethyl group facilitating cationic interactions with neuronal receptors
  • Hydrochloride salt formulation improving aqueous solubility for in vivo studies

Current research prioritizes two domains:

  • Neurological applications : The compound’s structural similarity to α4β2 nicotinic acetylcholine receptor (nAChR) negative allosteric modulators (NAMs) like compound 1 suggests potential in addiction and cognitive disorders.
  • Metabolic regulation : Parallels to glucokinase activators such as compound 5 indicate possible utility in diabetes management through hepatic glucose sensing pathways.

Ongoing structure-activity relationship (SAR) studies focus on optimizing the aminomethyl group’s chain length and stereochemistry to balance target selectivity and pharmacokinetic profiles.

Fundamental Research Questions and Knowledge Gaps

Despite progress, critical questions persist:

Synthetic Challenges

  • Can Buchwald-Hartwig amination protocols be adapted for large-scale production while maintaining chirality at the aminomethyl center?
  • Do hydrochloride salt formation conditions induce racemization of the benzylic amine?

Biological Mechanisms

  • Does the 4-fluoro group confer selective affinity for nAChR subtypes (e.g., α4β2 vs. α3β4) as observed in compound 5 ?
  • How does the protonated aminomethyl group influence blood-brain barrier transit compared to neutral analogs?

Material Science Considerations

  • What polymer matrices best stabilize the hydrochloride salt form during long-term storage?
  • Can computational models predict degradation pathways of the fluorinated aromatic ring under physiological conditions?

Addressing these gaps requires interdisciplinary approaches combining medicinal chemistry, structural biology, and computational modeling to fully exploit this compound’s therapeutic potential.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(aminomethyl)phenyl]-4-fluorobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O.ClH/c15-12-5-3-11(4-6-12)14(18)17-13-7-1-10(9-16)2-8-13;/h1-8H,9,16H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESGSIPBKRPYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)NC(=O)C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(aminomethyl)phenyl]-4-fluorobenzamide hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This intermediate is then reacted with 4-(aminomethyl)aniline in the presence of a base such as triethylamine to yield N-[4-(aminomethyl)phenyl]-4-fluorobenzamide. The final step involves the conversion of this compound to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures. The use of high-purity reagents and solvents, along with controlled reaction conditions, ensures the consistency and reproducibility of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(aminomethyl)phenyl]-4-fluorobenzamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group can yield imines or nitriles, while reduction can produce primary or secondary amines.

Scientific Research Applications

It appears that "N-[4-(aminomethyl)phenyl]-4-fluorobenzamide hydrochloride" is a chemical compound with potential applications in scientific research, particularly in the development of Cereblon (CRBN) binders and PROTACs (Proteolysis-Targeting Chimeras) .

Scientific Research Applications

  • Cereblon (CRBN) Binders: this compound can be used in creating novel benzamide-type CRBN binders . CRBN is a key component of the E3 ubiquitin ligase complex, which is involved in protein degradation. Ligands that bind to CRBN can be used to target specific proteins for degradation using PROTACs .
  • PROTACs Development: Benzamide-based CRBN binders, including this compound, have been used to develop PROTACs . PROTACs are heterobifunctional molecules, one end of which binds to a target protein, and the other to an E3 ubiquitin ligase, such as CRBN. This promotes ubiquitination and subsequent degradation of the target protein .
    • PROTACs based on benzamides have shown promise in degrading proteins such as BRD4 .
  • Potential for overcoming limitations of IMiDs: Traditional immunomodulatory imide drugs (IMiDs) like thalidomide have limitations, including hydrolytic and enzymatic degradation and teratogenic effects. Benzamide-based CRBN binders offer an alternative that may overcome these limitations . Studies have shown that benzamides do not trigger substantial degradation of SALL4, a protein responsible for teratogenicity caused by thalidomide analogs .
  • Physicochemical properties and stability: this compound and related benzamides have been evaluated for their physicochemical properties, stability, and intrinsic reactivity . Properties such as lipophilicity, plasma protein binding, permeability, and solubility have been determined .
  • Factor VIIa Inhibitors: 4-aminomethyl benzamidine derivatives, which are related to this compound, have been investigated for their use as Factor VIIa inhibitors .

Mechanism of Action

The mechanism of action of N-[4-(aminomethyl)phenyl]-4-fluorobenzamide hydrochloride involves its interaction with specific molecular targets in biological systems. The aminomethyl group allows for covalent modification of target proteins, potentially affecting their function. The fluorobenzamide moiety may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of N-[4-(Aminomethyl)phenyl]benzamide Derivatives

Compound Name Substituent(s) Yield (%) Melting Point (°C) HPLC Retention Time (min) Key Structural Features Biological Relevance
N-[4-(aminomethyl)phenyl]-4-fluorobenzamide hydrochloride 4-Fluoro Data not explicitly reported Data not reported Data not reported Fluorine enhances electronegativity Potential KLK6 inhibitor (inferred)
Compound 34 6-Methyl, 2-hydroxy 99 309–310 0.88 Methyl and hydroxyl groups KLK6 inhibition, promotes oligodendrocyte growth
Compound 35 5-Bromo, 2-hydroxy 99 251–252 (decomp.) 1.21 Bromine increases molecular weight Similar bioactivity profile
Compound 36 5-Methoxy, 2-hydroxy 90 277.5–278.5 1.10 Methoxy improves lipophilicity KLK6-targeted activity
Compound 44 1H-indole-2-carboxamide 76 291–292 1.82 Indole moiety (aromatic heterocycle) Broader kinase inhibition potential
Compound 46 3-Hydroxypyridine 44 251–252 0.95 Pyridine ring (basic nitrogen) Enhanced solubility and binding affinity

Key Observations:

Structural Modifications and Physicochemical Properties: Fluorine vs. Halogens: The 4-fluoro substituent in the target compound likely confers metabolic stability and moderate electronegativity compared to bromine in Compound 35, which may increase molecular weight and steric hindrance . Hydroxy vs. Heterocyclic Moieties: Compounds like 44 (indole) and 46 (pyridine) introduce aromatic heterocycles, which can modulate binding interactions with enzyme active sites .

Synthetic Efficiency :

  • High yields (>90%) are common for benzamide derivatives with simple substituents (e.g., methyl, methoxy), while bulky groups (e.g., bromine) or complex heterocycles (e.g., indole) may reduce yields (e.g., 44: 76%) .

The target compound’s fluorine atom may mimic hydroxyl groups in binding interactions while offering improved pharmacokinetic properties .

Biological Activity

N-[4-(aminomethyl)phenyl]-4-fluorobenzamide hydrochloride, a compound notable for its selective inhibition of Janus kinase 2 (JAK2), has garnered attention in various fields of biological research and therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic implications, supported by data tables and case studies.

Target of Action
The primary target of N-[4-(aminomethyl)phenyl]-4-fluorobenzamide is JAK2 , a crucial player in the JAK-STAT signaling pathway. This pathway is integral to various cellular processes, including growth, survival, and differentiation.

Mode of Action
As a selective inhibitor of JAK2 , this compound disrupts the phosphorylation cascade initiated by cytokine receptors, leading to altered gene expression profiles that can affect cell proliferation and survival.

Biochemical Pathways
The inhibition of JAK2 impacts several downstream pathways, particularly the JAK-STAT pathway , which is vital for mediating responses to numerous growth factors and cytokines. Disruption of this pathway can lead to significant changes in cellular behavior, including apoptosis and altered immune responses.

Research Applications

This compound has been studied for its potential applications across various domains:

  • Chemistry : Utilized as a building block in synthesizing more complex molecules.
  • Biology : Investigated for interactions with biological macromolecules and effects on cellular processes.
  • Medicine : Ongoing research explores its therapeutic applications, particularly in conditions involving JAK2 dysregulation.
  • Industry : Employed in producing specialty chemicals with specific properties.

Comparative Analysis with Similar Compounds

Compound NameTargetBiological ActivityNotes
N-[4-(aminomethyl)phenyl]-4-fluorobenzamideJAK2Selective inhibitorUnique dual functional groups
CBS1118Ebola VirusAntifiloviral activityEC50 < 10 μM against EBOV and MARV
SGI-1027DNA MethyltransferasesInhibitorUsed for epigenetic modulation

Case Studies

  • Ebola Virus Inhibition
    A study demonstrated that similar compounds to N-[4-(aminomethyl)phenyl]-4-fluorobenzamide exhibited significant antiviral activity against Ebola and Marburg viruses. Compounds were tested in Vero cells, showing EC50 values less than 10 μM, indicating strong potential as therapeutic agents against filoviruses .
  • Cancer Therapeutics
    Research has indicated that compounds structurally related to N-[4-(aminomethyl)phenyl]-4-fluorobenzamide can inhibit the β-catenin/Tcf-4 pathway, which is implicated in colorectal cancer. These compounds exhibited potent antiproliferative effects on human colorectal cancer cell lines, suggesting a promising avenue for cancer treatment .

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